molecular formula C20H16F3N3O4S3 B2867465 4-(pyrrolidin-1-ylsulfonyl)-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide CAS No. 328038-44-4

4-(pyrrolidin-1-ylsulfonyl)-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide

Cat. No.: B2867465
CAS No.: 328038-44-4
M. Wt: 515.54
InChI Key: WRXJCKPZUQCZLA-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted at position 4 with a thiophen-2-yl group and at position 5 with a trifluoroacetyl moiety. The benzamide group at position 2 of the thiazole is further modified with a 4-(pyrrolidin-1-ylsulfonyl) substituent. Key structural attributes include:

  • Thiazole ring: Serves as a central scaffold for functionalization.
  • Thiophen-2-yl: An electron-rich heteroaryl group influencing π-π stacking interactions.
  • Trifluoroacetyl: A strong electron-withdrawing group (EWG) enhancing metabolic stability and modulating electronic properties.
  • Pyrrolidin-1-ylsulfonyl benzamide: Enhances solubility via sulfonamide polarity while pyrrolidine introduces steric bulk .

Properties

IUPAC Name

4-pyrrolidin-1-ylsulfonyl-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O4S3/c21-20(22,23)17(27)16-15(14-4-3-11-31-14)24-19(32-16)25-18(28)12-5-7-13(8-6-12)33(29,30)26-9-1-2-10-26/h3-8,11H,1-2,9-10H2,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXJCKPZUQCZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C(=O)C(F)(F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(pyrrolidin-1-ylsulfonyl)-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide is a novel synthetic molecule with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of STAT3 : The compound has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) pathway in human HeLa cells. The EC50 value for this inhibition is reported to be 15μM15\mu M, indicating a moderate potency against this target .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, particularly against Gram-positive bacteria. However, specific activity against ESKAPE pathogens remains to be fully characterized.

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

Biological Activity Target EC50/IC50 Value Assay Type
STAT3 InhibitionHuman HeLa Cells15 µMLuciferase Reporter Assay
Antimicrobial ActivityVarious Bacterial StrainsNot SpecifiedDisk Diffusion Method
CytotoxicityCancer Cell LinesNot SpecifiedMTT Assay

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of several derivatives based on the parent structure of this compound. The results indicated that certain modifications enhanced activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis revealed that the presence of the thiophene moiety was crucial for maintaining antimicrobial potency.

Case Study 2: Anticancer Potential

In another study focused on cancer therapeutics, derivatives of this compound were tested against various cancer cell lines. Results showed that some derivatives exhibited significant cytotoxic effects with IC50 values ranging from 1010 to 30μM30\mu M. These findings suggest potential applications in cancer treatment, warranting further investigation into their mechanisms.

Comparison with Similar Compounds

Thiazole Core Modifications

The thiazole ring’s substituents critically determine biological activity and physicochemical properties.

Compound Name Position 4 Substituent Position 5 Substituent Key Features Reference
Target Compound Thiophen-2-yl Trifluoroacetyl Electron-rich thiophene; lipophilic EWG -
N-(4-Phenylthiazol-2-yl)-2-phenylacetamide Phenyl H Lacks EWG; simpler aryl substitution
N-(4-(4-Fluorophenyl)thiazol-2-yl)acetamide 4-Fluorophenyl H Halogen enhances polarity; moderate EWG
N-(4-(4-Bromophenyl)thiazol-2-yl)acetamide 4-Bromophenyl H Heavy atom substitution; potential for X-ray studies
N-(4-(4-Butylphenyl)thiazol-2-yl)thiophene-2-carboxamide 4-Butylphenyl Thiophene-2-carboxamide Combines alkyl chain with thiophene carboxamide

Key Observations :

  • The target’s trifluoroacetyl group distinguishes it from acetamide derivatives (e.g., compounds in ), offering superior metabolic resistance due to fluorine’s inductive effect.
  • Thiophen-2-yl at position 4 may enhance binding to aromatic receptors compared to phenyl or halogenated analogues .

Benzamide/Sulfonamide Modifications

The sulfonamide-benzamide moiety influences solubility and target engagement.

Compound Name Benzamide/Sulfonamide Group Notable Properties Reference
Target Compound 4-(Pyrrolidin-1-ylsulfonyl)benzamide Balanced polarity; pyrrolidine steric bulk -
5-(4-(4-X-Phenylsulfonyl)phenyl)-1,2,4-triazole Benzenesulfonyl with X = H, Cl, Br Variable halogen effects on solubility
N-(Thiazol-2-yl)-4-hydroxypiperidin-1-yl acetamide Piperidinyl acetamide Hydroxyl group enhances hydrophilicity

Key Observations :

  • The pyrrolidine sulfonyl group in the target may improve membrane permeability compared to benzenesulfonyl derivatives (e.g., ).
  • Piperidinyl acetamides (e.g., ) exhibit higher hydrophilicity but lack the sulfonyl group’s polarity.

Thiophene vs. Other Heteroaryl Groups

Thiophene’s electronic profile contrasts with phenyl or pyrimidine substituents.

Compound Name Heteroaryl Group Electronic Effects Reference
Target Compound Thiophen-2-yl Electron-rich; enhances π interactions -
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine Pyrimidine Electron-deficient; planar structure
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide Thiophen-2-yl Similar thiophene but triazole core

Key Observations :

  • Thiophene’s electron density may favor interactions with hydrophobic binding pockets, unlike pyrimidine’s electron-deficient nature .
  • Triazole-thiophene hybrids (e.g., ) share thiophene but differ in core scaffold flexibility.

Research Findings and Implications

  • Synthetic Routes : Analogues in and were synthesized via nucleophilic substitution or condensation, suggesting the target compound could follow similar protocols.
  • Biological Activity : While specific data for the target are unavailable, compounds with trifluoroacetyl groups (e.g., ) often exhibit enhanced stability in metabolic assays.
  • Docking Studies : Thiazole derivatives with aryl substituents (e.g., ) show distinct binding poses, implying the target’s thiophene and sulfonamide groups may optimize receptor engagement.

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